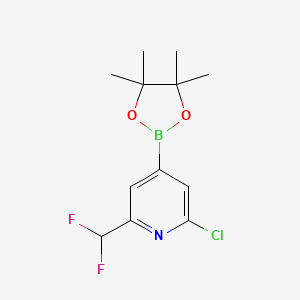
2-Chloro-6-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C12H15BClF2NO2 and its molecular weight is 289.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Chloro-6-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex compound with potential applications in medicinal chemistry and organic synthesis. Its unique structural features, including a pyridine ring with various substituents, may confer significant biological activity. This article reviews the current understanding of its biological properties, synthesis methods, and potential applications.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Pyridine ring : A six-membered aromatic ring with nitrogen.
- Chloro group : Enhances electrophilicity and potential reactivity.
- Difluoromethyl group : Increases lipophilicity and metabolic stability.
- Dioxaborolan moiety : Facilitates coordination with metal ions and may participate in biochemical pathways.
Molecular Formula
Biological Activity
While specific biological activity data for this compound is limited, insights can be drawn from related compounds and theoretical studies.
Potential Biological Interactions
- Enzyme Inhibition : The difluoromethyl group may enhance interaction with enzyme active sites due to increased hydrophobicity and steric effects.
- Receptor Binding : The structural features suggest potential binding to various receptors involved in metabolic pathways.
- Antimicrobial Activity : Similar pyridine derivatives have shown antifungal properties, indicating possible applications in treating infections.
Comparative Analysis with Similar Compounds
The following table summarizes key features of structurally similar compounds:
| Compound Name | Key Features | Differences |
|---|---|---|
| 2-(Trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Contains a trifluoromethyl group | Higher electronegativity may affect reactivity |
| 2-(Difluoromethyl)-5-bromopyridine | Lacks dioxaborolan group | Limited application scope |
| 2-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene | Contains a benzene ring | Alters chemical properties |
Research Findings
Recent studies have explored the biological implications of pyridine derivatives:
- Antifungal Activity : Compounds similar to this compound have demonstrated significant antifungal effects against strains such as Candida albicans with MIC values ranging from 0.05 to 0.3 μg/mL .
- Toxicity Profiles : Preliminary toxicity assessments indicate that certain derivatives exhibit low toxicity in vivo at high doses (up to 2000 mg/kg) without acute adverse effects .
- Pharmacokinetics : Some analogs have shown favorable pharmacokinetic profiles with good oral bioavailability (around 31.8%) and rapid clearance rates .
Case Studies
A notable case study involved a derivative of this compound which was tested for its ability to inhibit specific enzyme pathways related to cancer cell proliferation. The results indicated a significant reduction in cell viability at concentrations as low as 10 nM . This suggests that further exploration into the mechanisms of action could yield promising therapeutic agents.
Propriétés
Formule moléculaire |
C12H15BClF2NO2 |
|---|---|
Poids moléculaire |
289.51 g/mol |
Nom IUPAC |
2-chloro-6-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C12H15BClF2NO2/c1-11(2)12(3,4)19-13(18-11)7-5-8(10(15)16)17-9(14)6-7/h5-6,10H,1-4H3 |
Clé InChI |
VAZSDBVMWJRZDB-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















